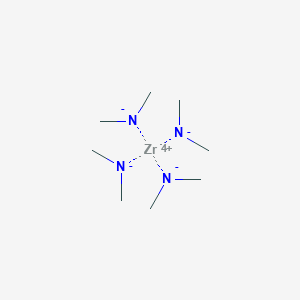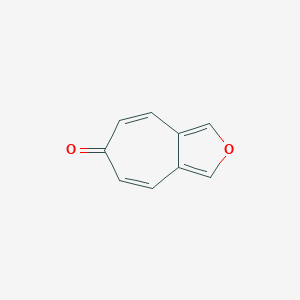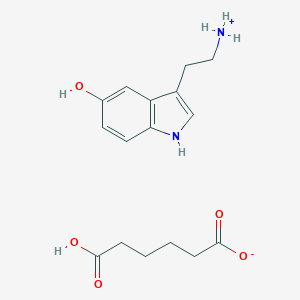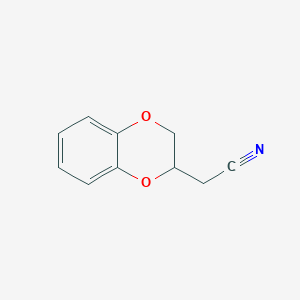
3H-1,2-Dithiol-3-one, 5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PRN1008, également connu sous le nom de rilzabrutinib, est un nouvel inhibiteur covalent réversible de la tyrosine kinase de Bruton. La tyrosine kinase de Bruton est une molécule de signalisation cytoplasmique qui joue un rôle crucial dans l’activation et le développement des cellules B, qui sont des composants essentiels du système immunitaire. PRN1008 s’est montré prometteur dans le traitement des maladies auto-immunes, telles que la polyarthrite rhumatoïde et la thrombocytopénie immunitaire, en inhibant la tyrosine kinase de Bruton et en modulant ainsi la réponse immunitaire .
Méthodes De Préparation
La synthèse de PRN1008 implique plusieurs étapes clés, notamment la formation d’une liaison covalente avec un résidu cystéine dans la tyrosine kinase de Bruton. La voie de synthèse implique généralement l’utilisation de têtes de guerre électrophile qui peuvent former des liaisons covalentes réversibles avec la protéine cible. Les conditions réactionnelles comprennent souvent l’utilisation de solvants organiques, tels que le diméthylsulfoxyde, et de catalyseurs pour faciliter la formation de la liaison covalente .
Les méthodes de production industrielle de PRN1008 impliquent une synthèse à grande échelle utilisant des conditions de réaction similaires à celles utilisées dans la synthèse à l’échelle du laboratoire. Le processus est optimisé pour garantir un rendement élevé et une pureté élevée du produit final. Des mesures de contrôle de la qualité, telles que la chromatographie liquide haute performance et la spectrométrie de masse, sont utilisées pour vérifier l’identité et la pureté de PRN1008 .
Analyse Des Réactions Chimiques
PRN1008 subit plusieurs types de réactions chimiques, notamment :
Oxydation : PRN1008 peut être oxydé pour former divers produits d’oxydation. Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d’hydrogène et d’autres oxydants.
Réduction : PRN1008 peut être réduit pour former des produits réduits. Les réactifs couramment utilisés dans ces réactions comprennent le borohydrure de sodium et d’autres agents réducteurs.
Substitution : PRN1008 peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. .
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation de PRN1008 peut conduire à la formation de sulfoxydes et de sulfones, tandis que la réduction peut conduire à la formation de dérivés de thiol réduits .
Applications de la recherche scientifique
PRN1008 a un large éventail d’applications de recherche scientifique, notamment :
Chimie : PRN1008 est utilisé comme composé outil pour étudier le rôle de la tyrosine kinase de Bruton dans diverses voies biochimiques. .
Biologie : PRN1008 est utilisé pour étudier le rôle de la tyrosine kinase de Bruton dans le système immunitaire et sa participation aux maladies auto-immunes. .
Médecine : PRN1008 est étudié comme agent thérapeutique potentiel pour le traitement des maladies auto-immunes, telles que la polyarthrite rhumatoïde et la thrombocytopénie immunitaire. .
Industrie : PRN1008 est utilisé dans l’industrie pharmaceutique pour le développement de nouveaux médicaments ciblant la tyrosine kinase de Bruton. .
Applications De Recherche Scientifique
PRN1008 has a wide range of scientific research applications, including:
Chemistry: PRN1008 is used as a tool compound to study the role of Bruton’s tyrosine kinase in various biochemical pathways. .
Biology: PRN1008 is used to study the role of Bruton’s tyrosine kinase in the immune system and its involvement in autoimmune diseases. .
Medicine: PRN1008 is being investigated as a potential therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and immune thrombocytopenia. .
Industry: PRN1008 is used in the pharmaceutical industry for the development of new drugs targeting Bruton’s tyrosine kinase. .
Mécanisme D'action
PRN1008 exerce ses effets en formant une liaison covalente réversible avec un résidu cystéine dans la tyrosine kinase de Bruton. Cette liaison covalente inhibe l’activité de la tyrosine kinase de Bruton, empêchant ainsi l’activation et le développement des cellules B. L’inhibition de la tyrosine kinase de Bruton conduit à une réduction de la production d’auto-anticorps et à une diminution de la réponse immunitaire, ce qui est bénéfique dans le traitement des maladies auto-immunes .
Comparaison Avec Des Composés Similaires
PRN1008 est unique parmi les inhibiteurs de la tyrosine kinase de Bruton en raison de son mécanisme de liaison covalente réversible. D’autres composés similaires comprennent :
Ibrutinib : Un inhibiteur covalent irréversible de la tyrosine kinase de Bruton utilisé dans le traitement des malignités des cellules B.
Acalabrutinib : Un autre inhibiteur covalent irréversible de la tyrosine kinase de Bruton avec une sélectivité améliorée et moins d’effets hors cible par rapport à l’ibrutinib.
Zanubrutinib : Un inhibiteur covalent irréversible hautement sélectif de la tyrosine kinase de Bruton avec moins d’effets secondaires par rapport à l’ibrutinib
Le mécanisme de liaison covalente réversible de PRN1008 permet une occupation prolongée de la cible et une inhibition soutenue de la tyrosine kinase de Bruton, ce qui peut entraîner des profils d’efficacité et de sécurité améliorés par rapport aux inhibiteurs covalents irréversibles .
Propriétés
Numéro CAS |
827-42-9 |
|---|---|
Formule moléculaire |
C9H6OS2 |
Poids moléculaire |
194.3 g/mol |
Nom IUPAC |
5-phenyldithiol-3-one |
InChI |
InChI=1S/C9H6OS2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
ZCDDSVYFACNQAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)SS2 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)SS2 |
| 827-42-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



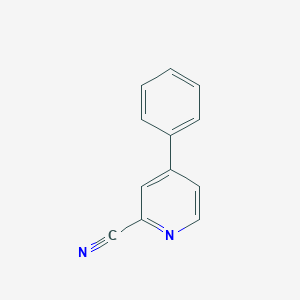


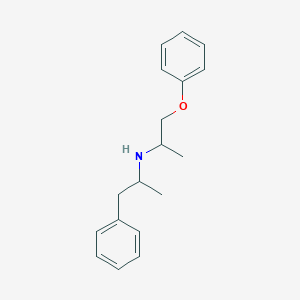
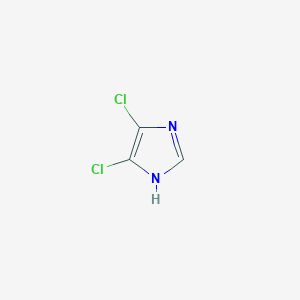

![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)

